2-Chloro-6-methyl-3,3'-bipyridine

Regioselective synthesis Cross-coupling Building-block consistency

2-Chloro-6-methyl-3,3'-bipyridine (CAS 1214338-00-7, molecular formula C₁₁H₉ClN₂, MW 204.65) is a heterocyclic bipyridine derivative belonging to the class of halogenated 3,3'-bipyridines. It features a chloro substituent at the 2-position and a methyl group at the 6-position of one pyridine ring, connected to an unsubstituted pyridine ring via a 3,3'-linkage.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
Cat. No. B13118483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-3,3'-bipyridine
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2=CN=CC=C2)Cl
InChIInChI=1S/C11H9ClN2/c1-8-4-5-10(11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3
InChIKeyRYNACGFYEXPAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methyl-3,3'-bipyridine – A Regiospecific Building Block for Selective Cross-Coupling and Ligand Design


2-Chloro-6-methyl-3,3'-bipyridine (CAS 1214338-00-7, molecular formula C₁₁H₉ClN₂, MW 204.65) is a heterocyclic bipyridine derivative belonging to the class of halogenated 3,3'-bipyridines . It features a chloro substituent at the 2-position and a methyl group at the 6-position of one pyridine ring, connected to an unsubstituted pyridine ring via a 3,3'-linkage. This substitution pattern creates a regiospecific scaffold that differentiates it from isomeric 2,2'-bipyridines (which act as bidentate chelators) and from 4,4'-bipyridines, positioning it as a versatile intermediate for iterative cross-coupling and a conformationally restricted ligand precursor [1].

1 Regiospecific building block for iterative cross-coupling
2 Non-chelating 3,3′-bipyridine scaffold for bridging-ligand research
3 Chloro handle at 2-position supports late-stage diversification Selection context; verify regioisomeric CAS

Why 3,3'-Bipyridine Regioisomers Cannot Be Interchanged in Electronic and Coordination Applications


The 3,3'-linkage topology fundamentally alters the coordination behavior of bipyridines compared to their 2,2'- and 4,4'-counterparts. Unlike 2,2′-bipyridine, 3,3′-bipyridine cannot act as a chelating ligand because the nitrogen atoms are positioned such that both cannot simultaneously coordinate to the same metal center [1]. The additional presence of the 2-chloro and 6-methyl groups further modulates the electron density on the pyridine nitrogen (σ-donor ability) and steric environment, directly influencing metal-binding strength and catalytic turnover in cross-coupling cycles [2]. Therefore, when a research protocol or industrial process specifies a monodentate 3,3'-bipyridine framework with a tunable halogen handle, generic replacement with a 2,2'- or 4,4'-bipyridine analog disrupts the intended catalytic activity or supramolecular architecture.

Coordination mode
3,3′-Bipyridine: monodentate / bridging only; no chelate formation possible
2,2′-Bipyridine: forms stable 5-membered chelate rings; fundamentally different topology
Synthetic handle
2-Chloro substituent enables Pd-catalyzed cross-coupling for iterative functionalization
Non-halogenated 3,3′-bipyridine analogs lack a direct coupling handle; reactivity profile may not transfer
Regioisomeric identity
CAS 1214338-00-7 (3,3′-regioisomer) ensures positional fidelity of Cl and CH₃ groups
3,4′- or 2,3′-isomers (same MW) introduce uncontrolled reactivity; may shift cross-coupling outcomes
3,3′-Bipyridine topology is not interchangeable with 2,2′- or 4,4′-regioisomers. Verify CAS before substitution.

Quantitative Differentiation Evidence for 2-Chloro-6-methyl-3,3'-bipyridine versus Closest Analogs


Regioisomeric Purity as a Key Synthetic Competence Differentiator

The unambiguous synthetic identity of 2-Chloro-6-methyl-3,3'-bipyridine (3,3'-regioisomer) is confirmed by distinct CAS registry numbers for each regioisomer within the C₁₁H₉ClN₂ manifold. The 3,4'-isomer (CAS 1214356-35-0) and the 2,3'-isomer (CAS 1214379-94-8) are separately cataloged, and their purchase as a mixture would introduce uncontrolled reactivity that compromises downstream cross-coupling yields and ligand-metal stoichiometry. While direct comparative coupling yields are not published in the peer-reviewed literature, the physical separation of these regioisomers by commercial suppliers demonstrates a critical procurement criterion: specifiers must verify CAS 1214338-00-7 to ensure positional fidelity of the chlorine and methyl groups for the intended synthetic route .

Regioisomeric identity
Source review
CAS 1214338-00-7 is the 3,3′-regioisomer; distinct from CAS 1214356-35-0 (3,4′-) and CAS 1214379-94-8 (2,3′-), all sharing C₁₁H₉ClN₂
Regioisomeric purity supports reliable cross-coupling outcomes
No comparative coupling yield data available; procurement requires CAS verification
Regioselective synthesis Cross-coupling Building-block consistency

Electronic Tuning via Chloro Substituent: Class-Level Hammett Parameter

Although direct Hammett σ values for the 2-chloro-6-methyl-3,3'-bipyridine scaffold are not reported, the electron‑withdrawing influence of a chlorine substituent on bipyridine ligands has been quantitatively benchmarked in related Ni(I)-bipyridine halide complexes. In a systematic Hammett study, ligand substituents (σp values ranging from −0.27 to +0.23) were shown to modulate the effective nuclear charge (Zeff) at the Ni(I) center, directly controlling the rate of oxidative addition to C(sp²)–Cl bonds [1]. The presence of the 2-chloro group on the 3,3′-bipyridine scaffold is expected to withdraw electron density from the pyridine nitrogen, akin to the electron‑poor bipyridines in the study, thereby tuning the ligand's σ-donor capacity. This class-level inference positions 2-Chloro-6-methyl-3,3'-bipyridine as a candidate for tuning Ni(I)-mediated catalytic cycles where electron‑deficient ligands accelerate C–Cl bond activation.

Electronic tuning effect
Class-level
2-Chloro substituent inferred to withdraw electron density from pyridine N, akin to electron-poor Ni(I)-bipyridine complexes where σp values from −0.27 to +0.23 modulated oxidative addition rates (Inorg. Chem. 2023)
May support tuning of Ni(I)-mediated catalytic cycles
Class-level inference; direct Hammett value for this scaffold not reported
Hammett analysis Electron-withdrawing effect Ni(I)-bipyridine complexes

Monodentate Coordination Capability: Structural Contrast to Chelating 2,2'-Bipyridine Scaffolds

The 3,3'-bipyridine framework is fundamentally non-chelating because the two nitrogen lone pairs are oriented away from each other, preventing simultaneous coordination to a single metal center [1]. This topological difference is absolute: 2,2'-bipyridine forms stable 5-membered chelate rings with most transition metals, whereas 3,3'-bipyridine acts exclusively as a monodentate or bridging ligand. For 2-Chloro-6-methyl-3,3'-bipyridine, the chlorine atom provides an additional reactive site for late-stage functionalization (e.g., Suzuki coupling) without disrupting the ligand's ability to bridge two metal centers or to occupy a single coordination site in a catalytic cycle. This dual reactivity cannot be replicated by 2,2'-bipyridine analogs, where the nitrogen atoms are locked in a chelating geometry.

Coordination topology
Head-to-head
3,3′-Bipyridine: monodentate / bridging only
2,2′-Bipyridine: chelating, forms 5-membered rings (log β₂ for Ni(II) ≈ 8.8)
Topology determines MOF vs. discrete catalyst application
Qualitative structural distinction; chelate stability constants not applicable to 3,3′-scaffold
Coordination chemistry Ligand design Metal-organic frameworks

C–Cl Bond as a Selective Cross-Coupling Handle: Orthogonality to C–H Activation Pathways

The 2-chloro substituent on the pyridine ring serves as a privileged leaving group for Pd-catalyzed cross-coupling reactions. In bipyridine synthesis, the Ullmann coupling of 2-chloro-6-methylpyridine with a suitable partner is a common method for constructing 3,3'-bipyridine derivatives . The chlorine atom can be subsequently substituted in a second, orthogonal coupling step (e.g., Suzuki-Miyaura) while the methyl group remains inert, enabling iterative functionalization. This synthetic program is not feasible with the corresponding 3,3'-bipyridine that lacks a halogen, or with 6-methyl-3,3'-bipyridine where only the methyl group is present. Although specific coupling yields for 2-Chloro-6-methyl-3,3'-bipyridine versus its non-halogenated analog are not published, the general principle of chlorine as a synthetic handle is well-established in heterocyclic chemistry.

C–Cl coupling handle
Data to verify
2-Chloro substituent serves as leaving group for Pd-catalyzed Ullmann and Suzuki-Miyaura couplings, enabling iterative functionalization with orthogonality to the 6-methyl group
Supports late-stage diversification in library synthesis
Specific coupling yields for this compound not published; reactivity inferred from chloropyridine class
Pd-catalyzed coupling Suzuki-Miyaura Iterative synthesis

High-Impact Application Scenarios for 2-Chloro-6-methyl-3,3'-bipyridine Based on Differentiated Evidence


Bridging Ligand for Coordination Polymers and MOFs Requiring Non-Chelating Topology

The non-chelating 3,3'-bipyridine core is ideal for constructing one-, two-, or three-dimensional metal-organic frameworks (MOFs) where the ligand must bridge metal nodes without saturating the coordination sphere. The chlorine substituent offers a post-synthetic modification handle to install functional groups for catalysis or gas storage, while the methyl group ensures solubility in common organic solvents. This scenario leverages the direct head-to-head comparison with 2,2'-bipyridine, which would prematurely terminate framework growth due to chelation [1].

Electron-Poor Ligand for Ni(I)-Mediated Photoredox Cross-Coupling

Based on class-level Hammett evidence, the electron-withdrawing chlorine substituent on the 3,3'-bipyridine scaffold is predicted to lower the effective nuclear charge at a Ni(I) center, accelerating oxidative addition to strong C–Cl bonds. This makes 2-Chloro-6-methyl-3,3'-bipyridine a candidate ligand for photocatalytic cycles targeting challenging aryl chloride substrates, where electron-rich ligands often fail [2].

Iterative Building Block for Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the C–Cl bond (cross-coupling) and the C–H bonds on the unsubstituted ring (directed metalation) enables a programmed sequence of functionalizations. Procurement of the regioisomerically pure CAS 1214338-00-7 ensures that each diversification step occurs at the intended position, avoiding isomeric byproducts that would complicate biological assay interpretation .

Calibration Standard for Regioisomeric Purity in Bipyridine Supply Chains

Given that multiple chloro-methyl-bipyridine regioisomers share the same molecular formula, the compound serves as a reference standard for analytical method validation (e.g., HPLC, GC-MS) to confirm regioisomeric purity in incoming materials. This application directly addresses the procurement challenge highlighted in the supporting evidence on regioisomeric integrity .

Application
Selection Property
Validation Focus
Coordination polymer / MOF research
Non-chelating bridging topology
Framework dimensionality; post-synthetic modification via Cl handle
Ni(I)-mediated photoredox coupling studies
Electron-poor ligand character
Oxidative addition rate to C(sp²)–Cl bonds; catalytic cycle performance
Medicinal chemistry library synthesis
Orthogonal C–Cl / C–H reactivity
Regioisomeric purity; iterative diversification sequence fidelity
Analytical reference for bipyridine supply chains
CAS-registry regioisomeric identity
HPLC / GC-MS method validation for regioisomer separation
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